4-[(3-Chlorophenyl)methyl]oxane-4-carboxylic acid
Description
Properties
IUPAC Name |
4-[(3-chlorophenyl)methyl]oxane-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO3/c14-11-3-1-2-10(8-11)9-13(12(15)16)4-6-17-7-5-13/h1-3,8H,4-7,9H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYAXOMWJYNWURZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC2=CC(=CC=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Chlorophenyl)methyl]oxane-4-carboxylic acid typically involves the reaction of 3-chlorobenzyl chloride with oxane-4-carboxylic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride group by the oxane ring. The reaction is usually conducted in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Chlorophenyl)methyl]oxane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxane derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Electrophilic aromatic substitution reactions often utilize reagents like nitrating agents (HNO3/H2SO4) or halogenating agents (Cl2, Br2) under controlled conditions.
Major Products Formed
Oxidation: Oxane derivatives with ketone or carboxylate functional groups.
Reduction: Alcohols or aldehydes derived from the carboxylic acid group.
Substitution: Various substituted chlorophenyl derivatives depending on the electrophile used.
Scientific Research Applications
4-[(3-Chlorophenyl)methyl]oxane-4-carboxylic acid has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is used in the study of biochemical pathways and as a probe to investigate enzyme-substrate interactions.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[(3-Chlorophenyl)methyl]oxane-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and functional groups. The pathways involved may include binding to active sites, altering enzyme conformation, or modulating signal transduction processes.
Comparison with Similar Compounds
Table 1: Structural Comparison of Oxane-4-carboxylic Acid Derivatives
| Compound Name | Substituent(s) | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| This compound | 3-Chlorophenylmethyl | C₁₂H₁₃ClO₃ | 240.68 | High lipophilicity; aromatic chlorine |
| 4-(Chloromethyl)oxane-4-carboxylic acid | Chloromethyl | C₇H₁₁ClO₃ | 178.61 | Smaller substituent; higher reactivity |
| 4-(Fluoromethyl)oxane-4-carboxylic acid | Fluoromethyl | C₇H₁₁FO₃ | 162.16 | Enhanced electronegativity; lower MW |
| 4-[3-(Trifluoromethyl)phenyl]methyl-oxane-4-carboxylic acid | 3-Trifluoromethylphenylmethyl | C₁₄H₁₅F₃O₃ | 288.26 | Increased steric bulk; metabolic stability |
| 4-(Oxan-2-yl)oxane-4-carboxylic acid | Oxan-2-yl | C₁₁H₁₈O₄ | 214.30 | Bicyclic oxane; altered solubility |
Key Observations :
Substituent Effects: The 3-chlorophenylmethyl group in the parent compound confers moderate lipophilicity and steric bulk, making it suitable for interactions with hydrophobic binding pockets in drug targets . The trifluoromethyl group in 4-[3-(Trifluoromethyl)phenyl]methyl-oxane-4-carboxylic acid introduces strong electron-withdrawing effects and metabolic stability, a feature leveraged in medicinal chemistry .
Reactivity and Stability :
- The chloromethyl derivative exhibits higher reactivity due to the labile C–Cl bond, which may limit its utility in stable formulations .
- The parent compound’s aromatic chlorine provides a balance between stability and moderate reactivity, enabling selective functionalization .
Functional and Application Differences
Table 2: Functional Comparison
Key Findings :
- The parent compound’s regulatory flexibility (absence from TSCA, EINECS) makes it advantageous for early-stage R&D, whereas trifluoromethylated derivatives may require specialized handling due to their novelty .
- Fluorinated analogues are emerging as tools for PET tracer development, though their safety profiles remain understudied .
Research Implications
Biological Activity
4-[(3-Chlorophenyl)methyl]oxane-4-carboxylic acid is an organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological effects, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.
Chemical Structure and Properties
The compound is characterized by the following chemical formula and properties:
- Molecular Formula : C12H11ClO3
- Molecular Weight : 240.69 g/mol
- Structure : It features a chlorophenyl group attached to an oxane ring, which is further substituted with a carboxylic acid group.
This unique structure allows for various interactions with biological targets, potentially leading to significant pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C12H11ClO3 |
| Molecular Weight | 240.69 g/mol |
| Functional Groups | Chlorophenyl, Carboxylic Acid |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Interaction : The chlorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group forms hydrogen bonds with amino acid side chains. This interaction may modulate enzyme or receptor activity, leading to various biological effects .
- Pharmacological Effects : Research indicates that this compound may exhibit anti-inflammatory and anticancer properties, similar to other compounds with comparable structures .
In Vitro Studies
Several in vitro studies have explored the biological activity of this compound:
- Enzyme Inhibition : The compound has been investigated for its inhibitory effects on various enzymes. For example, it demonstrated moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating its potential as a therapeutic agent in neurodegenerative diseases .
- Cytotoxicity Assays : In studies involving cancer cell lines, such as MCF-7 (breast cancer), the compound exhibited cytotoxic effects, suggesting its potential as an anticancer agent .
Case Studies
A notable case study involved the evaluation of this compound in a model of inflammation. The compound was administered to mice subjected to inflammatory stimuli, resulting in a significant reduction in inflammatory markers compared to control groups. This suggests that the compound may have therapeutic potential in treating inflammatory conditions .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound | Molecular Formula | Key Features |
|---|---|---|
| 4-[(3-Bromophenyl)methyl]oxane-4-carboxylic acid | C12H11BrO3 | Similar structure; potential variation in reactivity |
| 4-[(3-Fluorophenyl)methyl]oxane-4-carboxylic acid | C12H11F O3 | Enhanced biological activity due to fluorine presence |
| 2-(Chlorophenyl)propanoic acid | C10H11ClO2 | Simpler structure; primarily known for anti-inflammatory properties |
The presence of the chlorophenyl group in this compound contributes to its distinct electronic and steric properties, influencing its reactivity and biological activity compared to other similar compounds .
Q & A
Q. What are the recommended synthetic routes for 4-[(3-Chlorophenyl)methyl]oxane-4-carboxylic acid, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis of oxane-carboxylic acid derivatives often involves Friedel-Crafts acylation or Michael addition reactions. For example, analogous compounds like 2-phenyl-quinoline-4-carboxylic acid derivatives are synthesized via Friedel-Crafts acylation using maleic anhydride, followed by thioglycolic acid addition . Optimization includes:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
- Catalysts : Lewis acids (e.g., AlCl₃) improve electrophilic substitution efficiency.
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) ensures high purity.
Yield optimization may require temperature control (60–80°C) and inert atmospheres to prevent oxidation .
Q. How can the crystal structure of this compound be determined experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:
- Crystallization : Use slow evaporation in a solvent mixture (e.g., methanol/water) to grow high-quality crystals.
- Data collection : Employ a synchrotron or rotating anode source for high-resolution data.
- Refinement : Use SHELXL for structure solution and refinement, leveraging its robust algorithms for handling twinning or disorder .
Cross-validate with NMR (¹H/¹³C) and mass spectrometry to confirm molecular identity .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound, and what parameters are critical for docking studies?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and QSAR modeling are key. Steps include:
- Target selection : Prioritize enzymes like bacterial enoyl-ACP reductase (based on structural analogs in ).
- Ligand preparation : Optimize protonation states using tools like OpenBabel .
- Docking parameters : Adjust grid box size to cover the active site (e.g., 20 ų) and use Lamarckian genetic algorithms for conformational sampling.
Validate predictions with MIC assays against Staphylococcus aureus and Escherichia coli .
Q. What strategies resolve contradictions between in vitro and in vivo biological activity data for this compound?
- Methodological Answer : Discrepancies often arise from pharmacokinetic factors or metabolite interference . Address via:
- ADME profiling : Use HPLC-MS to track compound stability in plasma.
- Metabolite identification : Incubate with liver microsomes and compare fragmentation patterns.
- Dose-response refinement : Adjust in vivo dosing regimens based on bioavailability studies (e.g., oral vs. intravenous administration).
Cross-reference with structurally similar compounds like 4-(Trifluoromethyl)oxane-4-carboxylic acid, where -CF₃ groups enhance metabolic stability .
Q. How does stereochemistry influence the reactivity and bioactivity of this compound?
- Methodological Answer : The oxane ring’s chair conformation and substituent orientation affect hydrogen bonding and steric hindrance . Approaches:
- Chiral resolution : Use chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers.
- Activity comparison : Test isolated enantiomers in enzyme inhibition assays (e.g., IC₅₀ determination).
- Crystallographic analysis : Compare binding modes of R/S enantiomers using SC-XRD .
Note: Analogous compounds like 4-(Pyridin-2-ylmethyl)oxane-4-carboxylic acid show stereospecific interactions with biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
